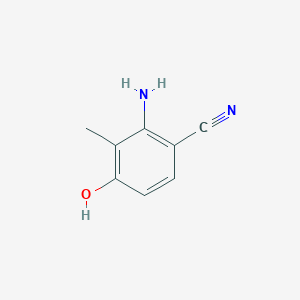

2-Amino-4-hydroxy-3-methylbenzonitrile

Description

Properties

IUPAC Name |

2-amino-4-hydroxy-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-7(11)3-2-6(4-9)8(5)10/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRYGFSYGXKOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541499 | |

| Record name | 2-Amino-4-hydroxy-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102569-26-6 | |

| Record name | 2-Amino-4-hydroxy-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-hydroxy-3-methylbenzonitrile

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel aromatic compound, 2-Amino-4-hydroxy-3-methylbenzonitrile. While extensive experimental data for this specific molecule is not yet publicly available, this document serves as a procedural and interpretive guide for its characterization. We delve into the critical role of physicochemical properties in the drug discovery and development pipeline, offering detailed, field-proven methodologies for their determination. This guide is structured to empower researchers with the practical and theoretical knowledge required to thoroughly characterize this and similar molecules, ensuring data integrity and a robust foundation for further development.

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Development

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are the determination of its physicochemical properties. These intrinsic characteristics of a molecule govern its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile. For a molecule like this compound, a substituted benzonitrile, understanding these properties is paramount. The presence of an amino group, a hydroxyl group, a methyl group, and a nitrile moiety on an aromatic ring suggests a complex interplay of electronic and steric effects that will dictate its solubility, acidity, lipophilicity, and crystal packing. A thorough physicochemical characterization is not merely a data collection exercise; it is a foundational step in rational drug design and development, enabling informed decisions and mitigating late-stage attrition.[1][2][3]

Molecular Structure and Basic Identifiers

A clear understanding of the molecule's identity is the starting point for any characterization study.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 102569-26-6 | [4] |

| Molecular Formula | C₈H₈N₂O | [4] |

| Molecular Weight | 148.16 g/mol | [4] |

| SMILES | N#CC1=CC=C(O)C(C)=C1N | [4] |

Solid-State Properties: Melting Point and Crystallinity

The melting point of a solid is a sensitive indicator of its purity and the strength of its crystal lattice forces.[5][6] A sharp melting range is characteristic of a pure crystalline compound, whereas a broad melting range often signifies the presence of impurities.[5]

Causality Behind Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid. This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed lattice structure. For this compound, these forces are expected to be a combination of hydrogen bonding (due to the amino and hydroxyl groups), dipole-dipole interactions (from the nitrile group), and van der Waals forces. The presence of both hydrogen bond donors (amine and hydroxyl) and acceptors (amine, hydroxyl, and nitrile) suggests the potential for a strong and well-ordered crystal lattice, likely resulting in a relatively high melting point.

Experimental Protocol: Capillary Melting Point Determination

This method is a reliable and widely used technique for determining the melting point of a crystalline solid.[5][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry. If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.[7]

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to get an approximate melting point.

-

Once the approximate range is known, prepare a new sample and heat rapidly to about 20°C below the expected melting point.

-

Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This is the melting range.

-

-

Data Reporting: Report the melting point as a range, for example, "m.p. 150-152 °C".

Self-Validation:

-

Perform the determination in triplicate to ensure reproducibility.

-

Calibrate the thermometer of the melting point apparatus using certified standards.

Predicted Melting Point: While no experimental value is available for the target molecule, the related compound 2-Amino-4-methylbenzonitrile has a reported melting point of 92-95 °C. The addition of a hydroxyl group in our target molecule is expected to introduce stronger hydrogen bonding, likely resulting in a significantly higher melting point.

Solubility Profile: A Key Determinant of Bioavailability

Solubility is a critical physicochemical property that influences a drug's absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development. Therefore, a comprehensive solubility profile in various media is essential.

The "Why": Structural Influences on Solubility

The solubility of this compound will be a balance of its hydrophilic and lipophilic characteristics.

-

Hydrophilic character: The amino and hydroxyl groups are capable of hydrogen bonding with water, contributing to aqueous solubility.

-

Lipophilic character: The benzene ring and the methyl group are nonpolar and will favor solubility in organic solvents.

-

The nitrile group: This group is polar but does not donate hydrogen bonds, having a moderate influence on solubility.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A tiered approach is often employed, starting with a simple kinetic assessment followed by a more rigorous thermodynamic equilibrium solubility determination.

Kinetic Solubility (High-Throughput Screening): This method provides a rapid assessment of solubility.

Materials:

-

96-well microtiter plates

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to a large volume of PBS (e.g., 2 µL of stock into 198 µL of PBS) to achieve the desired final concentration.

-

Shake the plate for a set period (e.g., 2 hours) at room temperature.

-

Measure the turbidity or light scattering of each well using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.

Thermodynamic (Equilibrium) Solubility: This is the "gold standard" for solubility determination.

Materials:

-

Various buffers (e.g., pH 2, 5, 7.4, 9)

-

Organic solvents (e.g., ethanol, methanol, acetone, dichloromethane)

-

HPLC with a suitable column and detector

-

Shaking incubator

Procedure:

-

Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., 1 mL) in a vial.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect for the presence of undissolved solid.

-

Filter the suspension to remove the undissolved solid.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

Data Presentation: Summarize the solubility data in a table for easy comparison across different solvents and pH values.

| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL or mM) |

| Water | 25 | - |

| PBS (pH 7.4) | 25 | - |

| 0.1 M HCl (pH ~1) | 25 | - |

| Ethanol | 25 | - |

| Methanol | 25 | - |

| Dichloromethane | 25 | - |

Ionization Constant (pKa): The Influence of pH on Molecular Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. It is a critical parameter as the ionization state of a drug affects its solubility, permeability, and target binding. This compound is an amphiprotic molecule with both a basic (amino group) and an acidic (hydroxyl group) center.

Rationale for pKa Determination

-

Amino Group (Basic pKa): The lone pair of electrons on the nitrogen of the amino group can accept a proton. The pKa of this group will determine the extent of its positive charge at physiological pH.

-

Hydroxyl Group (Acidic pKa): The phenolic hydroxyl group can donate a proton, becoming negatively charged. Its pKa will dictate its ionization state in different environments.

Understanding these pKa values is crucial for predicting the compound's behavior in the gastrointestinal tract and in the bloodstream.

Experimental Protocol: Potentiometric and UV-Metric Titration

A combination of potentiometric and UV-spectrophotometric methods provides a robust determination of pKa values.[8][9]

Apparatus:

-

pH meter with a calibrated electrode

-

Automatic titrator

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Jacketed titration vessel

Procedure:

-

Prepare a solution of the compound in a suitable solvent system (e.g., a water-cosolvent mixture like water:methanol if aqueous solubility is low).

-

Potentiometric Titration:

-

Titrate the solution with a standardized acid (e.g., HCl) to determine the pKa of the basic amino group.

-

In a separate experiment, titrate with a standardized base (e.g., NaOH) to determine the pKa of the acidic hydroxyl group.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

-

UV-Metric Titration:

-

Record the UV-Vis spectrum of the compound at various pH values.

-

The ionization of the chromophore (the aromatic ring with its substituents) will lead to changes in the UV-Vis spectrum (a shift in λmax and/or a change in absorbance).

-

Plot the absorbance at a specific wavelength against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[8]

-

Data Analysis: Use specialized software to analyze the titration curves and derive the pKa values.

Lipophilicity (LogP/LogD): Membrane Permeability and Beyond

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its membrane permeability and, consequently, its absorption. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable molecules, the distribution coefficient (LogD) at a specific pH is more relevant.

Predicted Lipophilicity

Computational tools provide an initial estimate of lipophilicity. For this compound, a predicted LogP of 1.1545 is available.[4] This suggests a moderate lipophilicity.

Experimental Protocol: Shake-Flask Method for LogD Determination

Materials:

-

n-Octanol (pre-saturated with buffer)

-

Buffer of desired pH (e.g., pH 7.4, pre-saturated with n-octanol)

-

HPLC for quantification

Procedure:

-

Prepare a stock solution of the compound in the aqueous buffer.

-

Add equal volumes of the aqueous solution and n-octanol to a vial.

-

Shake the vial vigorously for a set period to allow for partitioning.

-

Centrifuge the vial to ensure complete phase separation.

-

Carefully remove aliquots from both the aqueous and organic layers.

-

Quantify the concentration of the compound in each phase using a validated HPLC method.

-

Calculate LogD using the formula: LogD = log([Compound]octanol / [Compound]aqueous).

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and providing insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents. The electron-donating amino and hydroxyl groups will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing nitrile group will deshield them.[10]

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group will likely appear in the upfield region (around 2.0-2.5 ppm).

-

Amine and Hydroxyl Protons: The signals for the -NH₂ and -OH protons can be broad and their chemical shifts are variable, depending on the solvent, concentration, and temperature. They may exchange with deuterium in D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: The eight carbon atoms of the molecule will give rise to distinct signals. The chemical shifts will be indicative of the electronic environment of each carbon.[11][12]

-

Nitrile Carbon: The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm.

-

Methyl Carbon: The methyl carbon will appear at a high field (upfield), typically around 15-25 ppm.

Experimental Protocol:

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the data (Fourier transformation, phasing, and baseline correction).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13]

Expected Characteristic IR Absorptions:

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.[14]

-

O-H Stretching: The phenolic hydroxyl group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹.

-

C≡N Stretching: The nitrile group will show a sharp, medium-intensity absorption band around 2220-2260 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

Experimental Protocol:

-

Prepare the sample, typically as a KBr pellet or a thin film.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region.[15][16][17][18]

Expected UV-Vis Absorption: this compound contains a substituted benzene ring, which is a chromophore. The presence of auxochromes (the amino and hydroxyl groups) will likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. One would expect to see absorption bands in the 200-400 nm range.

Experimental Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (148.16 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for aromatic amines and phenols can be predicted.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a technique like electrospray ionization (ESI) or electron ionization (EI).

-

Acquire the mass spectrum.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Stability Assessment

Assessing the stability of an NCE under various conditions is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are designed to identify the likely degradation products and establish the intrinsic stability of the molecule.

Conditions to be Tested:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)

-

Basic: 0.1 M NaOH at room temperature and elevated temperature

-

Oxidative: 3% H₂O₂ at room temperature

-

Photolytic: Exposure to UV and visible light

-

Thermal: High temperature (e.g., 80 °C)

Procedure:

-

Prepare solutions of the compound under each of the stress conditions.

-

At specified time points, withdraw samples and quench the degradation reaction if necessary.

-

Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Quantify the amount of the parent compound remaining and identify any major degradation products, potentially using LC-MS.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Characterization Workflow

Sources

- 1. langhuapharma.com [langhuapharma.com]

- 2. mdpi.com [mdpi.com]

- 3. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. utsc.utoronto.ca [utsc.utoronto.ca]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-hydroxy-3-methylbenzonitrile (CAS 102569-26-6)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 2-Amino-4-hydroxy-3-methylbenzonitrile (CAS 102569-26-6). As a substituted benzonitrile, this compound possesses distinct structural features that can be elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also an in-depth analysis of the anticipated spectral data based on the compound's molecular structure. The causality behind experimental choices and the principles of data interpretation are emphasized to ensure scientific integrity and empower robust analytical workflows.

Compound Identification and Physicochemical Properties

Before delving into spectroscopic analysis, a foundational understanding of the target molecule is paramount. The compound with CAS number 102569-26-6 is identified as this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 102569-26-6 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| SMILES | N#CC1=CC=C(O)C(C)=C1N | [1] |

| Topological Polar Surface Area (TPSA) | 70.04 Ų | [1] |

| logP | 1.1545 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

The structure, featuring an aromatic ring substituted with amino, hydroxyl, methyl, and nitrile functional groups, dictates the spectroscopic behavior detailed in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR will provide critical information regarding the molecular skeleton and the chemical environment of each atom.

Rationale for Experimental Design

The choice of solvent is the first critical step. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules, but the presence of a hydroxyl and an amino group suggests that deuterated dimethyl sulfoxide (DMSO-d₆) may be a better choice to ensure solubility and to observe the exchangeable protons of the -OH and -NH₂ groups. Tetramethylsilane (TMS) will be used as the internal standard for chemical shift referencing.[3]

Experimental Protocol: ¹H and ¹³C NMR

Caption: Workflow for NMR data acquisition.

Predicted ¹H NMR Spectrum

Based on the structure and data from analogous compounds, the following proton signals are anticipated:

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ | ~2.1 | Singlet | 3H | Methyl group on an aromatic ring. |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | 2H | Amino group protons, chemical shift is solvent and concentration dependent. |

| Ar-H (H5) | ~6.7 | Doublet | 1H | Aromatic proton ortho to the amino group and meta to the hydroxyl group. |

| Ar-H (H6) | ~7.2 | Doublet | 1H | Aromatic proton meta to the amino group and ortho to the nitrile group. |

| -OH | 9.0 - 10.0 | Broad Singlet | 1H | Phenolic proton, chemical shift is solvent and concentration dependent. |

Note: Coupling constants (J) between the aromatic protons are expected to be in the range of 8-9 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Correlation with Analogs |

| -CH₃ | ~15-20 | Aliphatic carbon. In 4-methylbenzonitrile, the methyl carbon appears at δ 21.7.[4] |

| C3 | ~110-115 | Aromatic carbon bearing the methyl group. |

| C1 | ~115-120 | Quaternary carbon attached to the nitrile group. The chemical shift of the carbon bearing the nitrile in benzonitrile is δ 112.2.[4] |

| -CN | ~118-122 | Nitrile carbon. In benzonitrile, the nitrile carbon appears at δ 118.6.[4] |

| C5 | ~115-125 | Aromatic CH carbon. |

| C6 | ~130-135 | Aromatic CH carbon. |

| C2 | ~140-145 | Aromatic carbon bearing the amino group. |

| C4 | ~155-160 | Aromatic carbon bearing the hydroxyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.[5]

Rationale for Experimental Design

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺. This minimizes fragmentation in the source, giving a clear indication of the molecular weight.

Experimental Protocol: ESI-MS

Caption: Workflow for ESI-MS analysis.

Predicted Mass Spectrum

Table 4: Predicted m/z Values in the ESI Mass Spectrum of this compound

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 149.07 | Protonated molecular ion (C₈H₉N₂O⁺). This will be the base peak. |

| [M+Na]⁺ | 171.05 | Sodium adduct, commonly observed in ESI-MS. |

| [M-NH₃+H]⁺ | 132.05 | Potential fragment from the loss of ammonia. |

| [M-CO+H]⁺ | 121.07 | Potential fragment from the loss of carbon monoxide. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[6]

Rationale for Experimental Design

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples as it requires minimal to no sample preparation.[7]

Experimental Protocol: ATR-FTIR

Caption: Workflow for ATR-FTIR analysis.

Predicted IR Absorption Bands

Table 5: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad | Characteristic of hydroxyl groups involved in hydrogen bonding. |

| N-H stretch (amine) | 3300 - 3500 | Medium (two bands) | Asymmetric and symmetric stretching of the primary amine. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak | C-H stretching on the benzene ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Weak | C-H stretching of the methyl group. |

| C≡N stretch (nitrile) | 2220 - 2260 | Strong, Sharp | Characteristic absorption for the nitrile functional group. |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | Benzene ring skeletal vibrations. |

| C-O stretch (phenolic) | 1200 - 1260 | Strong | Stretching vibration of the aryl C-O bond. |

| C-N stretch (amine) | 1250 - 1350 | Medium | Stretching vibration of the aryl C-N bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Rationale for Experimental Design

The aromatic system in this compound is expected to show characteristic UV absorptions. A polar protic solvent like ethanol or methanol is a suitable choice for dissolving the sample and acquiring the spectrum.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis analysis.

Predicted UV-Vis Absorption

The presence of the benzene ring with electron-donating (-OH, -NH₂, -CH₃) and electron-withdrawing (-CN) groups will result in π → π* transitions. It is expected to observe absorption maxima (λ_max) in the range of 250-300 nm. The exact positions and intensities of these bands will be sensitive to the solvent polarity.

Conclusion

This guide outlines a systematic and scientifically grounded approach to the spectroscopic characterization of this compound. By employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, a comprehensive structural and electronic profile of the molecule can be established. The provided protocols and predicted spectral data serve as a robust starting point for researchers, enabling efficient and accurate analysis. It is imperative to correlate the data from all techniques to achieve an unambiguous structural assignment and to ensure the purity and identity of the compound for its intended application.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.

-

PubChem. (n.d.). 4-Amino-3-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible absorption spectra of benzonitrile solutions of the PBI-CNTs. Retrieved from [Link]

-

PubMed. (2018). ATR-FTIR Spectroscopy Reveals Polycyclic Aromatic Hydrocarbon Contamination Despite Relatively Pristine Site Characteristics: Results of a Field Study in the Niger Delta. National Center for Biotechnology Information. Retrieved from [Link]

-

Astronomy & Astrophysics. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile. National Institute of Standards and Technology. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- ACS Publications. (2026).

-

University of Alberta. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-amino-3-ethyl-4-hydroxybenzonitrile. Retrieved from [Link]

-

alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Astronomy & Astrophysics. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Retrieved from [Link]

- J. Am. Chem. Soc. (1951). Ultraviolet absorption spectra of seven substituted benzenes. 73(10), 4862–4865.

-

Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

Sources

"2-Amino-4-hydroxy-3-methylbenzonitrile crystal structure analysis"

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Amino-4-hydroxy-3-methylbenzonitrile

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the complete crystal structure analysis of this compound. The methodologies detailed herein are designed to ensure scientific rigor, from initial synthesis to final structural elucidation and computational validation.

In the realm of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a crystal lattice—the crystal structure—is a critical determinant of a compound's bulk properties. For a molecule like this compound, the specific spatial orientation of its functional groups (amino, hydroxyl, and nitrile) dictates a cascade of physical and chemical behaviors, including:

-

Solubility & Dissolution Rate: Directly impacting bioavailability in drug formulations.

-

Stability & Polymorphism: Affecting shelf-life, manufacturing processes, and regulatory approval.

-

Mechanical Properties: Influencing tabletability and material handling.

Therefore, a definitive structural analysis is not merely an academic exercise; it is a foundational requirement for rational drug design and materials engineering. Our approach is built on an integrated workflow that combines empirical data from diffraction techniques with the predictive power of computational chemistry.

An In-depth Technical Guide to the Solubility of 2-Amino-4-hydroxy-3-methylbenzonitrile in Organic Solvents

Foreword: Navigating the Uncharted Waters of Solubility

In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone property, profoundly influencing its bioavailability, processability, and ultimate application. This guide is dedicated to a molecule of significant interest: 2-Amino-4-hydroxy-3-methylbenzonitrile. As of the writing of this document, a comprehensive public dataset of its solubility in various organic solvents is not available. Therefore, this guide takes a proactive and instructional approach. It is designed not as a mere repository of data, but as a methodological roadmap for the research scientist. Herein, we will dissect the theoretical underpinnings of solubility, provide robust, field-tested experimental protocols for its determination, and explore the thermodynamic models essential for interpreting and applying the data you will generate. This document empowers you, the researcher, to chart these uncharted waters with confidence and scientific rigor.

Physicochemical Characterization of this compound: The Foundation of Solubility

Understanding the intrinsic properties of this compound is the first step in predicting and interpreting its solubility behavior. The molecule's structure, featuring a polar aromatic ring substituted with an amino, a hydroxyl, a methyl, and a nitrile group, suggests a complex interplay of forces governing its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 102569-26-6 | [1] |

| Topological Polar Surface Area (TPSA) | 70.04 Ų | [1] |

| Predicted LogP | 1.1545 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 0 | [1] |

The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen of the nitrile and the oxygen of the hydroxyl group) indicates the potential for strong interactions with protic and polar aprotic solvents. The aromatic ring and the methyl group contribute to its nonpolar character, suggesting some solubility in less polar environments. The predicted LogP value of 1.1545 suggests a relatively balanced hydrophilic-lipophilic character.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and guide solvent selection.

The Principle of "Like Dissolves Like"

This fundamental principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this implies:

-

High solubility in polar protic solvents (e.g., methanol, ethanol) due to the potential for hydrogen bonding.

-

Good solubility in polar aprotic solvents (e.g., acetone, acetonitrile) that can accept hydrogen bonds and engage in dipole-dipole interactions.

-

Lower solubility in nonpolar solvents (e.g., hexane, toluene) where the polar functional groups of the solute would have to disrupt strong solvent-solvent van der Waals forces.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[2]. The principle is that substances with similar HSP values are likely to be miscible[2][3]. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. Researchers can then select solvents with HSP values close to the estimated values for the solute to maximize the likelihood of high solubility.

Experimental Determination of Solubility: A Practical Guide

The following section provides detailed protocols for determining the solubility of this compound. The choice of method will depend on the required accuracy, throughput, and available equipment.

The Shake-Flask Method: The Gold Standard for Thermodynamic Equilibrium Solubility

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature and is considered the benchmark for solubility measurements[4].

Experimental Protocol:

-

Preparation: Add an excess of solid this compound to a known volume of the test solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C, 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Pellet the excess solid.

-

Filtration: Use a chemically inert, fine-pored filter (e.g., 0.22 µm PTFE syringe filter) to obtain a clear filtrate. Pre-saturating the filter with the solution can minimize solute adsorption.

-

-

Quantification: Accurately determine the concentration of this compound in the clear supernatant or filtrate using a validated analytical method.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification Techniques

The accuracy of the solubility measurement is highly dependent on the quantification method.

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution[5][6][7].

Methodology:

-

Instrument Setup: An HPLC system with a UV-Vis detector is typically used.

-

Column Selection: A reverse-phase column (e.g., C18) is a common choice for a molecule with the polarity of this compound.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The composition should be optimized to achieve good peak shape and retention time. Ensure all mobile phase components are fully soluble across the intended gradient range to prevent precipitation[8].

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards and plot the peak area versus concentration to create a calibration curve.

-

Sample Analysis: Dilute the saturated solution obtained from the shake-flask method with the mobile phase to fall within the linear range of the calibration curve. Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

For a chromophoric compound like this compound, UV-Vis spectroscopy offers a simpler and faster, though potentially less specific, quantification method[9][10][11][12][13].

Methodology:

-

Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the compound in the chosen solvent to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

-

Sample Analysis: Dilute the saturated solution to bring its absorbance within the linear range of the calibration curve.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data has been obtained at different temperatures, thermodynamic models can be used to correlate the data and derive important thermodynamic parameters.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of a solute with temperature[14][15][16][17][18]. The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical constants determined by fitting the model to the experimental data.

This model is often praised for its accuracy in fitting experimental solubility data[14][15].

The Jouyban-Acree Model for Cosolvent Systems

For determining solubility in binary solvent mixtures (cosolvency), the Jouyban-Acree model is a powerful tool for correlating solubility with both temperature and the composition of the solvent mixture[19][20][21][22][23]. The model provides a mathematical representation of the solubility in binary solvent systems and can reduce the number of experiments needed to fully characterize a system[23].

Conceptual Relationship of Solubility Determination and Modeling:

Caption: Interplay between experimental and theoretical approaches to solubility.

Practical Applications and Significance

A thorough understanding of the solubility of this compound is critical in several areas:

-

Drug Development: Solubility is a key determinant of a drug's oral bioavailability. Poor solubility can lead to inadequate absorption and therapeutic failure[9]. Early assessment of solubility in various solvents, including biorelevant media, is essential.

-

Process Chemistry: In the synthesis and purification of this compound, knowledge of its solubility in different organic solvents is crucial for designing efficient crystallization processes, which in turn affects yield and purity.

-

Formulation Science: Developing a stable and effective dosage form requires careful selection of excipients and solvent systems. Solubility data guides the formulation of both liquid and solid dosage forms.

Conclusion: A Call to Experimentation

While this guide provides a comprehensive theoretical and methodological framework, the true understanding of the solubility of this compound will come from carefully executed experiments. The protocols and models described herein are designed to be a starting point for researchers to generate high-quality, reliable solubility data. By systematically applying these techniques, the scientific community can build a collective understanding of this important molecule's behavior, paving the way for its successful application in research and development.

References

- Al-Badr, A. A., & El-Enany, N. (2012). Emtricitabine. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 37, pp. 165-207). Academic Press.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

- Jouyban, A., & Acree Jr, W. E. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Pharmaceutics, 14(3), 643.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10964560, 4-Hydroxy-3-methylbenzonitrile. Retrieved from [Link]

-

RSC Publishing. (n.d.). RSC Advances. Retrieved from [Link]

- Shayanfar, A., & Jouyban, A. (2013). A new HPLC approach for determination of in-vitro solubility of naproxen sodium. Research Journal of Pharmacy and Technology, 6(8), 863-866.

- Wai, C. M., & Carrott, M. J. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 69(23), 4815-4819.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

- Zhang, C., Wang, Z., & Chen, G. (2023). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. asianjpr.com [asianjpr.com]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. improvedpharma.com [improvedpharma.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. rjptonline.org [rjptonline.org]

- 14. mdpi.com [mdpi.com]

- 15. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. ingentaconnect.com [ingentaconnect.com]

- 23. frontierspartnerships.org [frontierspartnerships.org]

Methodological & Application

Application Notes and Protocols: Purification of 2-Amino-4-hydroxy-3-methylbenzonitrile by Recrystallization

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of pharmacologically active molecules and their intermediates, achieving a high degree of purity is not merely a procedural step but a fundamental requirement for safety, efficacy, and regulatory compliance. 2-Amino-4-hydroxy-3-methylbenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring amino, hydroxyl, and nitrile functional groups, makes it a versatile precursor. However, synthetic routes to this intermediate can introduce a variety of impurities, including unreacted starting materials, by-products, and reagents. Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds, making it an indispensable tool in the drug development pipeline.[1][2]

This application note provides a comprehensive guide to the purification of this compound using recrystallization. We will delve into the theoretical underpinnings of this technique, provide a systematic protocol for solvent selection, and offer a detailed, step-by-step procedure for the purification process.

Understanding the Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][3] The fundamental principle is that most solid organic compounds are more soluble in a hot solvent than in the same solvent at a colder temperature.[1][2][4]

The process involves dissolving the impure solid in a suitable solvent at or near its boiling point to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the cooled solvent (the mother liquor) and are subsequently separated by filtration. The success of recrystallization hinges on the careful selection of an appropriate solvent system.[5]

Strategic Solvent Selection: A Data-Driven Approach

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

-

High solvency for the target compound at elevated temperatures.

-

Low solvency for the target compound at low temperatures.

-

High solvency for impurities at all temperatures, or very low solvency such that they can be removed by hot filtration.

-

Chemical inertness ; it should not react with the compound being purified.

-

Volatility that allows for easy removal from the purified crystals.

-

Favorable safety profile (low toxicity and flammability).

Given the polar nature of this compound, with its amino and hydroxyl groups capable of hydrogen bonding, polar solvents are likely to be effective. Solvents such as water, ethanol, methanol, and acetone, or mixtures thereof, are good starting points for investigation.[4][6]

Protocol for Systematic Solvent Screening

A systematic approach is essential to identify the optimal solvent or solvent system. This protocol outlines a small-scale screening process to efficiently evaluate potential candidates.

Materials:

-

Crude this compound

-

A selection of test solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane)

-

Small test tubes or vials

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Room Temperature Solubility:

-

Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

-

Add 0.5 mL of a single solvent to each corresponding test tube at room temperature.

-

Vortex or agitate the mixtures and observe the solubility.

-

Observation: If the compound dissolves completely, the solvent is likely too good and will result in poor recovery. If the compound is completely insoluble, it is a poor solvent for single-solvent recrystallization but may be useful as an anti-solvent in a two-solvent system. A solvent in which the compound is sparingly soluble at room temperature is a promising candidate.

-

-

Elevated Temperature Solubility:

-

For the solvents where the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a heating block or water bath to the boiling point of the solvent.

-

Add the same solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent required.

-

Observation: A good solvent will dissolve the compound completely at an elevated temperature in a reasonable volume. If a very large volume of solvent is required, the recovery will likely be low.

-

-

Crystallization upon Cooling:

-

Allow the hot, clear solutions to cool slowly to room temperature.

-

Once at room temperature, place the test tubes in an ice-water bath for 15-20 minutes to induce further crystallization.

-

Observation: The ideal solvent will yield a significant amount of crystalline precipitate upon cooling. The formation of an oil or no precipitation indicates a suboptimal solvent choice.

-

Data Interpretation:

The results of this screening should be tabulated to facilitate the selection of the best solvent or solvent pair.

| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Isopropanol | |||

| Ethyl Acetate | |||

| Acetone | |||

| Toluene | |||

| Heptane |

Based on the polarity of this compound, a mixture of a good solvent (like ethanol or methanol) and a poor solvent (like water or heptane) is often effective. This is known as a two-solvent recrystallization.[7]

Detailed Recrystallization Protocol for this compound

This protocol provides a step-by-step guide for the purification of this compound, using a mixed solvent system of ethanol and water, which is a common and effective choice for polar organic compounds.[4]

Materials and Equipment:

-

Crude this compound

-

Ethanol (reagent grade)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

-

Condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Vacuum source

-

Spatula

-

Glass funnel

-

Ice bath

-

Drying oven or vacuum desiccator

Safety Precautions: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the recrystallization in a well-ventilated fume hood.

Step-by-Step Procedure

1. Dissolution:

-

Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of the "good" solvent (ethanol) to the flask, just enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring.

-

Continue to add hot ethanol in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.[2]

2. Decolorization (Optional):

-

If the hot solution is colored due to impurities, it may be necessary to decolorize it.

-

Remove the flask from the heat source and allow it to cool slightly to prevent bumping.

-

Add a small amount of activated charcoal to the solution.

-

Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

3. Hot Filtration (if decolorizing or if insoluble impurities are present):

-

This step is necessary to remove the activated charcoal or any other insoluble impurities from the hot solution.

-

Preheat a separate Erlenmeyer flask containing a small amount of the solvent on the hot plate. This will prevent premature crystallization in the receiving flask.

-

Place a fluted filter paper in a glass funnel and place the funnel in the neck of the preheated receiving flask.

-

Carefully and quickly pour the hot solution through the fluted filter paper.

-

Rinse the original flask with a small amount of hot solvent and pass it through the filter paper to recover any remaining product.

4. Crystallization:

-

Cover the mouth of the Erlenmeyer flask containing the hot, clear filtrate with a watch glass or loosely inserted stopper to prevent solvent evaporation and contamination.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

5. Isolation of Crystals:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.

-

Use a spatula to transfer any remaining crystals from the flask.

-

Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities. It is important to use a minimal amount of cold solvent for washing to avoid dissolving the purified product.[4]

6. Drying:

-

Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.

-

Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.

7. Purity and Yield Assessment:

-

Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value indicates high purity.

-

Calculate the percentage yield of the purified product.

Visualizing the Workflow

The following diagram illustrates the key stages of the recrystallization process.

Sources

- 1. longdom.org [longdom.org]

- 2. physics.emu.edu.tr [physics.emu.edu.tr]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. chemscene.com [chemscene.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: Structural Elucidation of 2-Amino-4-hydroxy-3-methylbenzonitrile using ¹H and ¹³C NMR Spectroscopy

Abstract

This document provides a detailed guide to the structural analysis of 2-Amino-4-hydroxy-3-methylbenzonitrile (CAS No. 102569-26-6) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a polysubstituted aromatic compound, the precise assignment of proton and carbon signals is critical for unambiguous structural confirmation, which is essential in medicinal chemistry and materials science. This guide offers a comprehensive protocol for sample preparation and outlines a detailed interpretation of the predicted NMR spectra, grounded in established principles of chemical shifts, substituent effects, and coupling constants. The causality behind spectral predictions is explained, providing researchers with a robust framework for analyzing similarly substituted aromatic systems.

Introduction: The Rationale for NMR Analysis

This compound is a substituted aromatic molecule featuring a combination of electron-donating groups (amino, hydroxyl) and a weakly electron-donating group (methyl), along with an electron-withdrawing group (nitrile). This unique electronic arrangement makes it a valuable scaffold in drug discovery and organic electronics. Unambiguous characterization is paramount, and NMR spectroscopy is the gold standard for determining the precise connectivity and chemical environment of atoms in a molecule.

The strategic placement of substituents on the benzene ring creates a distinct magnetic environment for each proton and carbon atom. ¹H NMR will reveal the number of distinct aromatic protons, their coupling patterns (which indicate their relative positions), and the chemical shifts of the methyl, amino, and hydroxyl protons. ¹³C NMR will complement this by identifying all unique carbon environments, including the quaternary carbons and the characteristic nitrile carbon. The interplay of the substituents is expected to cause significant shifts in the aromatic region, which requires careful analysis. For instance, the strong electron-donating amino and hydroxyl groups will shield the ortho and para positions, shifting the corresponding proton and carbon signals upfield (to a lower ppm value) compared to benzene.[1][2]

Experimental Design and Protocols

A successful NMR experiment begins with meticulous sample preparation. The choice of solvent and sample concentration are critical parameters that directly impact spectral quality.

Recommended Solvent Selection

The analyte, this compound, contains polar amino and hydroxyl groups capable of hydrogen bonding. Therefore, a polar deuterated solvent is required to ensure sufficient solubility.[3]

-

Primary Recommendation: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves polar compounds, and its residual proton signal (at ~2.50 ppm) does not typically overlap with the aromatic or labile proton signals of the analyte.[4] Furthermore, the exchangeable protons of the -OH and -NH₂ groups are often clearly observable in DMSO-d₆.

-

Alternative: Methanol-d₄ (CD₃OD) is another suitable polar solvent. However, it can lead to the exchange of labile -OH and -NH₂ protons with deuterium, which may cause these signals to broaden or disappear.

Sample Preparation Protocol

This protocol is designed to yield high-resolution spectra suitable for detailed structural analysis.

-

Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5][6]

-

Solubilization: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[5]

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A clear, particulate-free solution is essential for acquiring high-quality spectra.[7]

-

Filtration and Transfer: To remove any microscopic solid impurities that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

-

Instrument Setup: Before analysis, ensure the spectrometer is properly tuned and the magnetic field is shimmed on the sample to maximize homogeneity.

Spectral Interpretation and Data Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, including justifications for the assigned chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group, and the exchangeable protons of the amino and hydroxyl groups.

Diagram 1: Molecular Structure and Proton Numbering

Caption: Numbering scheme for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| -CH₃ | ~2.1 - 2.3 | Singlet (s) | N/A | Benzylic protons typically appear in this region. The singlet multiplicity is due to the absence of adjacent protons. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | N/A | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole effects of the nitrogen and chemical exchange. |

| Ar-H (H-5) | ~6.8 - 7.0 | Doublet (d) | ~8.0 - 9.0 (³JHH) | This proton is ortho to the electron-withdrawing -CN group and meta to the -OH group. It couples with H-6, resulting in a doublet. |

| Ar-H (H-6) | ~6.6 - 6.8 | Doublet (d) | ~8.0 - 9.0 (³JHH) | This proton is ortho to the strong electron-donating -OH group and meta to the -NH₂ group, causing an upfield shift. It couples with H-5.[1] |

| -OH | ~9.0 - 10.0 | Broad Singlet (br s) | N/A | Phenolic protons are deshielded and their chemical shift is sensitive to solvent and concentration. In DMSO-d₆, they often appear as a distinct, sometimes broad, singlet. The potential for intramolecular hydrogen bonding with the adjacent amino group could shift this signal further downfield. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the six aromatic carbons, the methyl carbon, and the nitrile carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| -CH₃ | ~15 - 20 | Alkyl carbons attached to an aromatic ring typically resonate in this upfield region. |

| C-1 | ~100 - 105 | This quaternary carbon is attached to the electron-withdrawing -CN group but is shielded by the ortho -NH₂ and para -OH groups. |

| C-2 | ~145 - 150 | Attached to the strongly electron-donating -NH₂ group, this carbon is significantly shielded. |

| C-3 | ~115 - 120 | This carbon is attached to the methyl group and is influenced by the adjacent -NH₂ and -OH groups. |

| C-4 | ~155 - 160 | Attached to the highly electronegative oxygen of the hydroxyl group, this carbon will be the most downfield of the ring carbons. |

| C-5 | ~120 - 125 | This tertiary aromatic carbon is expected to be in the typical aromatic region. |

| C-6 | ~110 - 115 | Shielded by the ortho -OH and para -NH₂ groups, this carbon will appear at a relatively upfield position. |

| -CN | ~118 - 122 | The nitrile carbon has a characteristic chemical shift in this range. |

Workflow and Validation

The process of NMR analysis follows a logical sequence from sample preparation to final structural confirmation.

Diagram 2: NMR Analysis Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,6-Dimethylaniline(87-62-7) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. preprints.org [preprints.org]

- 5. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

Troubleshooting & Optimization

"troubleshooting guide for the synthesis of substituted aminobenzonitriles"

Technical Support Center: Synthesis of Substituted Aminobenzonitriles

Welcome to the technical support center for the synthesis of substituted aminobenzonitriles. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of these crucial intermediates. Aminobenzonitriles are foundational building blocks in the development of pharmaceuticals, liquid crystals, and various functional materials[1][2]. However, their synthesis can be fraught with challenges, from low yields to purification difficulties.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common synthetic routes. We will explore the causality behind experimental choices to empower you to diagnose and resolve issues effectively.

Core Synthetic Strategies & Troubleshooting

The selection of a synthetic route is the most critical decision and depends heavily on the starting material availability, substitution pattern, and scale. We will address the most prevalent methods and their associated challenges in a question-and-answer format.

Method 1: Dehydration of Substituted Aminobenzamides

This is a common and often high-yielding method, particularly for industrial applications, where an aminobenzamide is dehydrated to the corresponding nitrile.[2] The choice of dehydrating agent is critical and often the primary source of experimental problems.

Answer: Low yields in amide dehydration are typically traced back to one of three areas: the choice and handling of the dehydrating agent, reaction conditions, or side reactions involving the amino group.

-

Ineffective Dehydrating Agent: Agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂) are common, but their effectiveness can be substrate-dependent.[3][4] For instance, while POCl₃ is a conventional choice, it can react with the unprotected amino group, leading to phosphamides or other byproducts.[4] Phenylphosphonic dichloride in pyridine has been shown to be highly effective and chemoselective for 2-aminobenzamide, affording yields as high as 96%, whereas it is ineffective for 3- and 4-aminobenzamides.[4]

-

Reaction Conditions:

-

Temperature: Insufficient temperature can lead to an incomplete reaction. Conversely, excessive heat can cause decomposition of the starting material or product. For a synthesis using thionyl chloride, a gradual temperature increase followed by a hold at 50-60°C is effective.[3]

-

Moisture: Dehydrating agents are extremely sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Any moisture will quench the reagent, drastically reducing its efficacy.

-

-

Unwanted Side Reactions: The amino group is nucleophilic and can react with many dehydrating agents. One strategy to circumvent this is to protect the amine. However, a well-chosen reagent can provide chemo-selectivity. Thionyl chloride, for example, can act as both a dehydrating agent and a temporary protecting agent for the amino group, improving yield and product quality.[3]

Answer: Impurities often consist of unreacted starting material, partially reacted intermediates, or products from side reactions.

-

Unreacted Aminobenzamide: This is the most common impurity if the reaction is incomplete. It can be difficult to separate due to similar polarity. Pushing the reaction to completion with a slight excess of the dehydrating agent or extended reaction times can help.

-

Phosphoramide/Sulfonamide Adducts: As mentioned, reagents like POCl₃ or SOCl₂ can react with the amino group. These byproducts are often highly polar and may be removed by aqueous workup or silica gel chromatography.

-

Hydrolysis Product: During workup, if the nitrile is exposed to harsh acidic or basic conditions at elevated temperatures, it can hydrolyze back to the amide or further to the carboxylic acid. Neutralizing the reaction mixture carefully is crucial.[3]

-

Dissolve phenylphosphonic dichloride (15 mmol) in 10 mL of pyridine.

-

Heat the solution to 60 °C for 2 hours under an inert atmosphere.

-

In a separate flask, dissolve 2-aminobenzamide (15 mmol) in 10 mL of pyridine.

-

Add the 2-aminobenzamide solution to the heated reagent solution.

-

Maintain the reaction at 60 °C for 24 hours, monitoring by TLC.

-

After completion, remove the pyridine under reduced pressure (in vacuo) to yield an oily residue.

-

Redissolve the residue in ethanol and evaporate again. Repeat this step three times to ensure complete removal of pyridine.

-

Purify the final residue by silica gel column chromatography (eluent: chloroform-hexane 1:3) to afford pure 2-aminobenzonitrile.

| Dehydrating Reagent | Substrate | Yield (%) | Reference |

| Phenylphosphonic dichloride | 2-Aminobenzamide | 96% | [4] |

| Phosphoryl chloride | 2-Aminobenzamide | <60% | [4] |

| Thionyl Chloride | Aminobenzamide | High (Industrial) | [3] |

| Phosphorus Pentachloride | Anthranilamide | Good | [5] |

Method 2: Reduction of Substituted Nitrobenzonitriles

This route involves the reduction of a nitro group to an amine. It is a very common transformation in organic synthesis, but chemoselectivity (reducing the nitro group without affecting the nitrile) is the primary challenge.

Answer: This is a classic chemoselectivity problem. The nitrile group can also be reduced under certain conditions. The key is the choice of reducing agent and reaction conditions.

-

Harsh Reducing Agents: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the nitro and the nitrile groups. Avoid these unless both groups are intended for reduction.

-

Catalytic Hydrogenation: This is often the method of choice. Catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) with hydrogen gas are effective. However, catalyst poisoning (from sulfur-containing impurities) or over-reduction can occur. Using a milder catalyst system like Pd/SnO₂-Sb₂O₃ can sometimes improve selectivity.[2]

-

Metal/Acid Reduction: A common and cost-effective method involves using a metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl).[6] This system is generally very selective for the nitro group. Over-consumption of the metal or acid can be an issue if the reaction is too vigorous.[6]

Answer: Stalled reactions in this synthesis are often due to issues with the catalyst or reagents.

-

Catalyst Inactivation (Hydrogenation): If you are performing catalytic hydrogenation, the catalyst may be poisoned. Ensure your starting material and solvent are free from sulfur or other known catalyst poisons. The catalyst itself may also be old or of poor quality.

-

Metal Passivation (Metal/Acid): When using metals like zinc or iron, the surface can become passivated by the formation of an oxide or salt layer, preventing further reaction. Mechanical stirring must be vigorous to ensure the metal surface remains active. Sometimes, pre-activation of the metal (e.g., with dilute acid) is necessary.

-

Insufficient Acid: The stoichiometry of the acid is critical. Inadequate acid will slow down and eventually stop the reaction.

Caption: General troubleshooting workflow for a failed organic synthesis.

Method 3: Nucleophilic Aromatic Substitution (SNAAr)

This approach typically involves reacting a halobenzonitrile (containing an electron-withdrawing group) with an amine source. The success of this reaction is governed by the principles of Nucleophilic Aromatic Substitution (SNAAr).[7]

Answer: The feasibility of an SNAAr reaction is critically dependent on the electronic properties of the aromatic ring and the nature of the leaving group.[7]

-

Insufficient Ring Activation: SNAAr requires the aromatic ring to be electron-poor. This is achieved by having potent electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group.[8] An EWG in the meta position does not effectively stabilize the negatively charged intermediate (Meisenheimer complex) and the reaction will likely fail.[8]

-

Poor Leaving Group: The leaving group's ability to depart is also crucial. The general trend for leaving group ability in SNAAr is F > Cl > Br > I. This is counterintuitive to Sₙ1/Sₙ2 reactions and is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[7] If you are using a bromo- or iodo-benzonitrile without strong activation, the reaction may not work.

-

Nucleophile/Base Issues: The amine nucleophile must be strong enough to attack the ring. Sometimes a stronger base is needed to deprotonate the amine and increase its nucleophilicity, but this can also lead to side reactions.

Caption: Decision tree for selecting a synthetic route to aminobenzonitriles.

Method 4: Cyanation of Anilines (e.g., Sandmeyer Reaction)